4-Methylpyridine-2-carboximidamide
Description
4-Methylpyridine-2-carboximidamide is a pyridine derivative characterized by a carboximidamide (-C(=NH)NH₂) functional group at the 2-position and a methyl (-CH₃) substituent at the 4-position of the pyridine ring.
Properties
Molecular Formula |
C7H9N3 |
|---|---|
Molecular Weight |
135.17 g/mol |
IUPAC Name |
4-methylpyridine-2-carboximidamide |
InChI |
InChI=1S/C7H9N3/c1-5-2-3-10-6(4-5)7(8)9/h2-4H,1H3,(H3,8,9) |
InChI Key |
JNGHVHPSJHSBSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C(=N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on key structural and functional differences between 4-Methylpyridine-2-carboximidamide and compounds identified in the provided evidence.
Table 1: Structural and Functional Comparison
Key Differences
Core Heterocycle :
- The target compound features a pyridine ring, whereas 2-Chloro-6-methylpyrimidine-4-carboxylic acid contains a pyrimidine ring (two nitrogen atoms). Pyrimidines exhibit distinct electronic properties, such as reduced basicity compared to pyridines.
Functional Groups :
- The amidine group in this compound is highly basic and nucleophilic, enabling interactions with biological targets (e.g., enzymes or receptors). In contrast, MSC-5350 contains a carboxamide group , which is less basic and more stable under physiological conditions.
Substituent Complexity: MSC-5350 includes a bulky quinolinyl sulfonyl substituent, which enhances steric hindrance and may improve target specificity in drug design. The simpler methyl group in the target compound likely increases metabolic stability.
Applications: While 2-Chloro-6-methylpyrimidine-4-carboxylic acid is primarily a synthetic intermediate, MSC-5350 is a high-purity pharmaceutical candidate.
Research Findings and Limitations
- Amidine vs. Carboxamide Reactivity : Amidines are more reactive in proton-coupled electron transfer (PCET) processes compared to carboxamides, making them advantageous in catalysis or drug delivery .
- Pyridine vs. Pyrimidine Bioactivity : Pyridine derivatives often exhibit better membrane permeability than pyrimidines due to reduced polarity, a critical factor in drug bioavailability .
- Evidence Gaps : The provided materials lack direct data on this compound. Comparisons are inferred from structural analogs, emphasizing the need for targeted studies on its synthesis, stability, and biological activity.
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